Synthesis of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate
Synthesis of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS No. 957482-04-1).[1] The described synthetic pathway is a robust, three-step process commencing with the esterification of 4-bromophenol to yield a key chloroacetate intermediate. This is followed by a nucleophilic substitution with 2-nitrobenzenethiol to form a thioether precursor, which is then subjected to a controlled oxidation to afford the target sulfoxide. This document is intended for researchers and professionals in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and expert commentary on critical experimental parameters.
Introduction
4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate is a sulfoxide-containing ester with a molecular structure suggestive of potential utility in medicinal chemistry and materials science. The presence of a sulfoxide group, a bromo-substituted aromatic ring, and a nitro-functionalized phenyl moiety creates a molecule with diverse chemical handles for further derivatization and potential biological activity. This guide presents a logical and efficient synthetic strategy, breaking down the process into the synthesis of key intermediates followed by their assembly and final functional group transformation.
Chemical Identity of Target Compound
| Property | Value |
| Compound Name | 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate |
| CAS Number | 957482-04-1[1] |
| Molecular Formula | C₁₄H₁₀BrNO₅S[1] |
| Molecular Weight | 384.2 g/mol [1] |
| SMILES | [O-]c1ccccc1S(=O)CC(=O)Oc1ccc(Br)cc1[1] |
| Structure |
|
Overall Synthetic Strategy
The synthesis is designed as a linear, three-step sequence. This approach ensures high yields and facilitates purification at each stage, minimizing the complexity of the final purification step.
Caption: Overall synthetic workflow for 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate.
Part 1: Synthesis of Intermediate 1: 4-Bromophenyl Chloroacetate
Reaction Principle: This step involves the esterification of 4-bromophenol with chloroacetyl chloride. The reaction is a nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine (Et₃N), is used to neutralize the HCl byproduct, driving the reaction to completion. This method is analogous to the synthesis of N-substituted chloroacetamides from anilines.[2]
Detailed Experimental Protocol:
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To a round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromophenol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (1.2 eq) to the stirred solution.
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Slowly add chloroacetyl chloride (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the residue by silica gel column chromatography if necessary.
Part 2: Synthesis of Intermediate 2: 4-Bromophenyl [2-(2-nitrophenyl)thio]acetate
Reaction Principle: This step is a nucleophilic substitution reaction (an S-alkylation) to form a thioether. The thiolate anion of 2-nitrobenzenethiol, generated in situ by a base, acts as a potent nucleophile.[3] It displaces the chloride from the α-carbon of 4-bromophenyl chloroacetate. Potassium carbonate (K₂CO₃) is an effective base for this transformation, and acetone is a suitable polar aprotic solvent.
Sourcing of 2-Nitrobenzenethiol: 2-Nitrobenzenethiol (CAS No. 4875-10-9) is a commercially available reagent.[4] For reproducible results, using a high-purity (≥98%) starting material is crucial.[3] While it can be synthesized via the reduction of di-(2-nitrophenyl)-disulfide, sourcing from a reliable supplier is more efficient for most applications.[5]
Detailed Experimental Protocol:
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In a round-bottomed flask, combine 4-bromophenyl chloroacetate (1.0 eq), 2-nitrobenzenethiol (1.05 eq), and potassium carbonate (1.5 eq) in acetone.
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Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
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Monitor the reaction by TLC until the starting chloroacetate is consumed (typically 4-6 hours).
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After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
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Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude thioether.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the thioether precursor, which can be used in the next step, often without further purification.
Part 3: Selective Oxidation to the Final Product
Reaction Principle: The final step is the selective oxidation of the sulfide (thioether) to a sulfoxide (sulfinyl group). This transformation requires careful control to prevent over-oxidation to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is an excellent reagent for this purpose, typically providing clean conversion at low temperatures. Using approximately one equivalent of the oxidant is key to achieving selectivity.
Detailed Experimental Protocol:
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Dissolve the crude 4-bromophenyl [2-(2-nitrophenyl)thio]acetate (1.0 eq) from the previous step in DCM and cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve m-CPBA (approx. 77% purity, 1.05 eq) in DCM.
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Add the m-CPBA solution dropwise to the stirred thioether solution over 30 minutes, maintaining the temperature at 0 °C.
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Stir the reaction at 0 °C for an additional 2-3 hours, monitoring by TLC.
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Once the starting thioether is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
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Separate the organic layer and wash it with saturated NaHCO₃ solution (2x) and brine (1x).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate.
Data Summary and Workflow Visualization
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | 4-Bromophenol | Chloroacetyl Chloride | Triethylamine | DCM | 0 to RT | 16-24 | >90% |
| 2 | Intermediate 1 | 2-Nitrobenzenethiol | K₂CO₃ | Acetone | Reflux | 4-6 | >85% |
| 3 | Intermediate 2 | m-CPBA | - | DCM | 0 | 2-3 | >80% |
Logical Flow Diagram
Caption: Step-by-step logical workflow for the synthesis protocol.
References
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ChemSrc. (2019). CAS#:957482-04-1 | 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Using 2-Nitrobenzenethiol: Synthesis Tips for Research & Development. Retrieved from [Link]
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Supporting Information. (n.d.). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. Retrieved from [Link]
- Nishiguchi, A., Maeda, K., & Miki, S. (2006).
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Molport. (n.d.). 4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate | 957482-04-1. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]

